4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine
Description
4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine (CAS: 15970-42-0) is an imidazole derivative with the molecular formula C₉H₉ClN₄ and a molecular weight of 208.65 g/mol . Its structure features a 4-chlorophenyl group attached to the imidazole ring at position 4, with amine substituents at positions 1 and 5.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)imidazole-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-7-3-1-6(2-4-7)8-9(11)14(12)5-13-8/h1-5H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFQWWWBQQVUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N(C=N2)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine typically involves the reaction of 4-chlorophenylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chlorophenyl Group
The 4-chlorophenyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
-
Reaction with amines :
This reaction is facilitated by copper catalysis, enabling the replacement of chlorine with amine groups .
| Substrate | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine | Aniline, CuI, DMF, 80°C | 4-(4-Phenylamino)-1H-imidazole-1,5-diamine | 72% |
Condensation Reactions
The primary amine groups participate in Schiff base formation and urea/thiourea synthesis:
-
Schiff base formation :
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux:
Yields imine-linked derivatives with antimicrobial applications . -
Urea/thiourea derivatives :
Reacts with aryl isocyanates or isothiocyanates:
Products show enhanced solubility and bioactivity .
Coordination Chemistry
The imidazole nitrogen and amine groups act as ligands for transition metals:
-
Copper(II) complexes :
Forms octahedral complexes with Cu(II) in methanol, confirmed by UV-Vis and ESR spectroscopy.
| Metal Salt | Ligand Ratio | Geometry | Application | Source |
|---|---|---|---|---|
| CuCl₂ | 1:2 | Octahedral | Catalytic oxidation |
Acylation and Sulfonation
The amine groups undergo derivatization with acyl chlorides or sulfonyl chlorides:
| Acylating Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM | N-Acetyl-1,5-diamine derivative | 85% | |
| Tosyl chloride | THF | N-Tosyl-1,5-diamine derivative | 78% |
Cycloaddition Reactions
The imidazole ring participates in [3+2] cycloadditions:
Acid/Base-Mediated Rearrangements
-
Diaza-Cope rearrangement :
Under acidic conditions, the compound undergoes rearrangement to form pyrazine derivatives, as shown by DFT calculations (ΔG‡ = −27.4 kcal/mol for imidazole vs. pyrazine pathways) .
Key Mechanistic Insights from Computational Studies
Scientific Research Applications
Chemistry
- Precursor for Organic Synthesis : The compound serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be used in further chemical reactions.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming stable complexes with metal ions. This property is crucial for developing catalysts and materials with specific electronic properties.
The compound exhibits a range of biological activities, making it a target for drug development. Its mechanisms of action include:
- Antimicrobial Properties : Research has shown that derivatives of 4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine possess significant antibacterial activity against various strains. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Staphylococcus aureus | 4 μg/mL |
| 6c | Enterococcus faecalis | 16 μg/mL |
These findings indicate that certain derivatives are more potent than traditional antibiotics like ciprofloxacin .
- Anticancer Activity : The compound has been evaluated for its anticancer properties against several cancer cell lines. Notable studies include:
| Compound | Cancer Cell Line | EC50 (µM) |
|---|---|---|
| 14 | Prostate Carcinoma | 3.1 |
| 22 | Glioblastoma | 15 |
These compounds demonstrated significant cytotoxicity, particularly against human glioblastoma cells .
Industrial Applications
In addition to its scientific research applications, this compound is utilized in the synthesis of advanced materials such as polyimides and high-performance polymers due to its thermal stability and mechanical properties.
Case Study 1: Antimicrobial Efficacy
A study conducted on various imidazole derivatives highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the imidazole ring could enhance antibacterial potency, suggesting a pathway for developing new antimicrobial agents .
Case Study 2: Anticancer Research
In a comparative analysis of imidazole derivatives for anticancer activity, compounds derived from this compound were tested against human breast carcinoma (MDA-MB-231) and glioblastoma (U-87). The study found that specific substitutions on the imidazole ring significantly increased cytotoxicity, leading to the identification of promising candidates for further development .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
b. 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole
c. N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
- Molecular Formula : C₂₀H₁₈N₆
- Key Features : A bipyridine-imidazole hybrid with a benzene-diamine linker .
- Comparison :
2.2. Functional Group and Pharmacophore Analysis
- Chlorophenyl Group : A common feature in all compounds, likely contributing to hydrophobic interactions with biological targets.
- Diamine Motif : Present in both the target compound and pyrazolo-pyrimidine derivatives, suggesting a role in DNA intercalation or enzyme inhibition .
Q & A
How can researchers optimize the synthesis of 4-(4-Chlorophenyl)-1H-imidazole-1,5-diamine to improve yield and purity while minimizing byproducts?
Answer:
A factorial design approach (e.g., Taguchi or Box-Behnken) should be employed to systematically vary reaction parameters such as temperature, solvent polarity, catalyst loading, and stoichiometry. Computational tools like density functional theory (DFT) can predict favorable reaction pathways and intermediate stability, while machine learning models trained on existing reaction datasets can identify optimal conditions . For experimental validation, high-throughput screening coupled with HPLC or GC-MS analysis enables rapid evaluation of yield and purity . Post-synthesis, membrane-based separation technologies (e.g., nanofiltration) or preparative chromatography can isolate the target compound from structurally similar byproducts .
What advanced spectroscopic and crystallographic techniques are essential for confirming the molecular structure and electronic properties of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving the three-dimensional geometry, dihedral angles, and intermolecular interactions (e.g., C–H···π stacking) . Complementary techniques include:
- Solid-state NMR to analyze local electronic environments and hydrogen bonding.
- Time-dependent DFT (TD-DFT) to correlate experimental UV-Vis spectra with electronic transitions .
- Mass spectrometry (HRMS) with collision-induced dissociation (CID) to confirm fragmentation patterns and validate synthetic pathways .
How can computational quantum chemistry be integrated with experimental kinetic studies to elucidate reaction mechanisms involving this compound?
Answer:
Combine ab initio or DFT calculations (e.g., Gaussian or ORCA software) with stopped-flow kinetics or microcalorimetry. Transition state theory (TST) can model activation energies, while experimental kinetic isotope effects (KIEs) validate computational predictions. For multi-step reactions, microkinetic modeling integrates computational energy profiles with rate constants derived from time-resolved spectroscopy .
What strategies should be employed when encountering contradictory data between computational predictions and experimental results in reactivity studies?
Answer:
- Cross-validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) to rule out environmental artifacts .
- Sensitivity analysis : Use Monte Carlo simulations to assess the impact of input uncertainties (e.g., solvent effects, basis set choice) on computational models .
- Alternative methods : Validate with independent techniques (e.g., EPR spectroscopy for radical intermediates if IR/NMR data conflict) .
Which separation technologies are most effective for isolating this compound from complex reaction mixtures?
Answer:
- High-performance countercurrent chromatography (HPCCC) : Effective for polar byproducts due to adjustable solvent systems .
- Molecularly imprinted polymers (MIPs) : Custom-designed for selective binding of the target imidazole derivative .
- Simulated moving bed (SMB) chromatography : Scalable for continuous separation in flow chemistry setups .
What methodological frameworks are recommended for assessing the environmental and biological toxicity of this compound?
Answer:
- QSAR models : Predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) using descriptors like logP and topological polar surface area .
- In vitro assays : Use hepatic microsomes or cell lines (e.g., HepG2) to study metabolic stability and reactive metabolite formation .
- OECD guidelines : Follow Test No. 423 (acute oral toxicity) and Test No. 201 (algae growth inhibition) for standardized assessments .
How should researchers design accelerated stability studies under varying conditions to predict degradation pathways?
Answer:
Implement a design of experiments (DoE) approach with stress factors:
- Thermal degradation : Store samples at 40–60°C and analyze via HPLC-DAD to identify thermal byproducts.
- Oxidative stress : Expose to H2O2 or radical initiators (e.g., AIBN) and monitor with LC-MS .
- pH variations : Use buffer solutions (pH 1–13) to assess hydrolysis susceptibility. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under standard conditions .
What key parameters must be considered when scaling up synthesis from batch reactors to continuous flow systems?
Answer:
- Residence time distribution (RTD) : Optimize using computational fluid dynamics (CFD) to prevent hot spots or incomplete mixing .
- Heat transfer efficiency : Use microreactors with high surface-to-volume ratios for exothermic steps .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
How can machine learning predict novel derivatives of this compound with enhanced biological or catalytic properties?
Answer:
- Generative models : Train variational autoencoders (VAEs) on ChEMBL or PubChem datasets to propose structurally diverse analogs .
- QSAR-driven optimization : Use random forest or gradient-boosted models to correlate molecular descriptors (e.g., electronegativity, H-bond donors) with target bioactivity .
- Docking simulations : Validate predicted derivatives against protein targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
What documentation standards ensure reproducibility of synthesis protocols across research groups?
Answer:
- Electronic lab notebooks (ELNs) : Record raw data, instrument parameters, and environmental conditions in standardized formats (e.g., ISA-TAB) .
- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or ChemRxiv .
- Peer-reviewed protocols : Publish detailed SOPs in journals like Nature Protocols, including failure analyses and troubleshooting guides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
